N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Description
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H23F3N4O2 and its molecular weight is 420.436. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is the neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs.
Mode of Action
The compound interacts with its target by binding to the neuronal voltage-sensitive sodium channels . This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of the neurons. This action helps to prevent the spread of seizure activity within the brain .
Biochemical Pathways
The compound’s action on the neuronal voltage-sensitive sodium channels affects the propagation of action potentials within the neurons. This disruption in the normal flow of electrical signals within the brain can help to prevent the synchronization of neuronal firing that occurs during a seizure .
Result of Action
The result of the compound’s action is a reduction in the excitability of neurons, which can help to prevent the spread of seizure activity within the brain . This can lead to a decrease in the frequency and severity of seizures in individuals with epilepsy .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function . This suggests that N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide may interact with similar enzymes or proteins.
Cellular Effects
Related compounds have been shown to have anticonvulsant activity, suggesting potential effects on neuronal cells .
Molecular Mechanism
Similar compounds have been found to bind to neuronal voltage-sensitive sodium channels, which could suggest a potential mechanism of action .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)16-6-8-17(9-7-16)26-20(30)19(29)25-10-11-27-12-14-28(15-13-27)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRMNAMWIZXGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.